4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethoxylation of an indene derivative followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-containing amines and indene derivatives. Examples are:
- 4-(Trifluoromethoxy)-phenylamine
- 2,3-Dihydro-1H-inden-1-amine
Uniqueness
What sets 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride apart is its unique combination of the trifluoromethoxy group and the indene structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14;/h1-3,8H,4-5,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOVEJDWGMYRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2OC(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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